molecular formula C10H8N2O4 B8575441 5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 52036-15-4

5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B8575441
M. Wt: 220.18 g/mol
InChI Key: BNLLHJGHQCBBLG-UHFFFAOYSA-N
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Patent
US04264617

Procedure details

A mixture of 3,4-dihydroxybenzaldehyde (2.072 g.) and hydantoin (1.50 g.) in water (15 ml) was heated to 70° to give a clear solution. To this was added monoethanolamine (1.38 g.) and the magnetically stirred mixture was heated (90°-92°, bath temperature) for 4 hours. Within 10 minutes crystallization occurred. The product was allowed to cool to room temperature and was stored overnight. After immersing in an ice-bath, the mixture was acidified with ECl, refrigerated 5 hours, filtered, washed with cold (-10°) 1:1 methanol-water and dried. The title compound was obtained as a pale brown solid: 2.776 g, m.p. 300°-310°. (Trituration with hot absolute ethanol gave a pale brown solid in ca 65% recovery, m.p. 320° decomp.)
Quantity
2.072 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C(CN)O>O>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[C:17]1[NH:11][C:12](=[O:13])[NH:14][C:15]1=[O:16]

Inputs

Step One
Name
Quantity
2.072 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
the magnetically stirred mixture was heated (90°-92°, bath temperature) for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Within 10 minutes crystallization
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After immersing in an ice-bath
CUSTOM
Type
CUSTOM
Details
was acidified with ECl, refrigerated 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold (-10°) 1:1 methanol-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C=C2C(NC(N2)=O)=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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